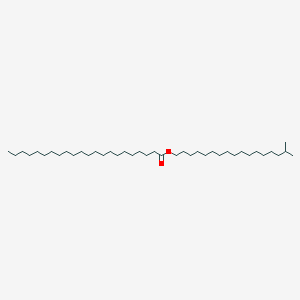

Isostearyl behenate

Description

Properties

CAS No. |

125804-16-2 |

|---|---|

Molecular Formula |

C40H80O2 |

Molecular Weight |

593.1 g/mol |

IUPAC Name |

16-methylheptadecyl docosanoate |

InChI |

InChI=1S/C40H80O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28-31-34-37-40(41)42-38-35-32-29-26-23-20-17-18-21-24-27-30-33-36-39(2)3/h39H,4-38H2,1-3H3 |

InChI Key |

MNAKZOVRDUDCTC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |

Other CAS No. |

125804-16-2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Isostearyl Behenate via Fischer Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearyl behenate, a long-chain branched ester, is a valuable component in the formulation of cosmetics and pharmaceuticals due to its unique emollient and stabilizing properties. This technical guide provides an in-depth overview of the synthesis of this compound via Fischer esterification, a robust and widely utilized method. The guide details the underlying chemical principles, optimized reaction parameters, a comprehensive experimental protocol, and methods for purification and characterization of the final product. Quantitative data from various synthetic approaches are summarized for comparative analysis, and key process workflows are visualized to facilitate a deeper understanding of the synthesis.

Introduction

This compound is the ester formed from the reaction of isostearyl alcohol, a branched-chain C18 alcohol, and behenic acid, a saturated C22 fatty acid. The resulting molecule combines the desirable properties of both precursors, offering excellent spreadability, a non-greasy feel, and effective moisturization in topical applications. Fischer esterification is a classic and industrially viable method for the synthesis of such esters. The reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol, with the concomitant removal of water to drive the reaction equilibrium towards the formation of the ester.

The Fischer Esterification of this compound

The overall reaction for the synthesis of this compound is as follows:

Isostearyl Alcohol + Behenic Acid ⇌ this compound + Water

This equilibrium reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the behenic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the isostearyl alcohol. To achieve high yields of the desired ester, the equilibrium must be shifted to the right. This is accomplished by removing the water produced during the reaction, often through azeotropic distillation.

Key Reaction Parameters and Optimization

The efficiency of this compound synthesis via Fischer esterification is influenced by several critical parameters. The following table summarizes the impact of these parameters on reaction outcomes based on available literature for long-chain ester synthesis.

| Parameter | Typical Range/Value | Effect on Reaction | Notes |

| Reactant Molar Ratio (Isostearyl Alcohol:Behenic Acid) | 1:1 to 1.2:1 | An excess of the alcohol can help to drive the reaction forward. | A 1:1 molar ratio is a common starting point.[1] |

| Reaction Temperature | 160 - 250 °C | Higher temperatures increase the reaction rate but can lead to side reactions and product degradation. | The optimal temperature depends on the catalyst and the efficiency of water removal.[1] |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid (p-TSA), Lewis Acids | Increases the rate of reaction by lowering the activation energy. | The choice of catalyst can influence reaction time and selectivity. |

| Catalyst Concentration | 0.1 - 2.0 wt% of reactants | Higher concentrations can increase the reaction rate but may also promote side reactions and require more extensive purification. | |

| Reaction Time | 2 - 10 hours | Longer reaction times generally lead to higher conversion, but the reaction will eventually reach equilibrium. | |

| Water Removal | Azeotropic distillation (e.g., with toluene or xylene), vacuum | Essential for driving the reaction to completion and achieving high yields. |

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound via Fischer esterification.

4.1. Materials and Equipment

-

Behenic Acid (C22H44O2)

-

Isostearyl Alcohol (C18H38O)

-

p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (H2SO4)

-

Toluene or Xylene (for azeotropic water removal)

-

Sodium Bicarbonate (NaHCO3) solution (5% w/v)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Activated Charcoal

-

Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus connected to a reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

4.2. Synthesis Procedure

-

Reactant Charging: In a round-bottom flask, combine equimolar amounts of behenic acid and isostearyl alcohol. A slight excess (e.g., 1.1 equivalents) of isostearyl alcohol can be used.

-

Solvent and Catalyst Addition: Add toluene or xylene to the flask (approximately 20-30% of the total reactant volume). Add the acid catalyst (e.g., 0.5 wt% p-TSA relative to the total reactant weight).

-

Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heating and Water Removal: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent.

-

Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap or by periodically taking samples and analyzing the acid value of the reaction mixture. The reaction is considered complete when water is no longer being collected or the acid value stabilizes at a low level.

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

4.3. Purification of this compound

-

Catalyst Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper).

-

Water Wash: Wash the organic layer with deionized water to remove any remaining salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent (toluene or xylene) using a rotary evaporator under reduced pressure.

-

Decolorization and Deodorization (Optional): The crude this compound can be further purified by treating it with activated charcoal at an elevated temperature (e.g., 80-90 °C) under vacuum for a period of time to remove color and odor impurities. The charcoal is then removed by filtration.

Characterization of this compound

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

| Analytical Technique | Parameter Measured | Expected Result |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Appearance of a strong ester carbonyl (C=O) stretching band around 1740 cm⁻¹ and disappearance of the broad hydroxyl (-OH) band of the carboxylic acid. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Molecular structure | Signals corresponding to the protons and carbons of the isostearyl and behenoyl chains, confirming the ester linkage. |

| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Purity and residual reactants | A major peak corresponding to this compound and minimal peaks for the starting materials. |

| Acid Value Titration | Residual behenic acid | A low acid value indicates high conversion to the ester. |

| Saponification Value | Ester content | A value consistent with the theoretical saponification value for this compound. |

| Melting Point | Physical property | A characteristic melting point for the pure ester. |

Visualizing the Synthesis Workflow

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Caption: Experimental Workflow for this compound Synthesis and Purification.

Conclusion

Fischer esterification is a highly effective and scalable method for the synthesis of this compound. By carefully controlling key reaction parameters such as temperature, catalyst concentration, and efficient water removal, high yields of a pure product can be achieved. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and implement the synthesis of this compound for various applications in the cosmetic and pharmaceutical industries. The detailed experimental protocol and characterization methods serve as a practical resource for laboratory-scale production and quality control.

References

Isostearyl Behenate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl behenate is a high-molecular-weight ester synthesized from the esterification of isostearyl alcohol, a branched-chain fatty alcohol, and behenic acid, a long-chain saturated fatty acid. Its unique branched structure confers a lower melting point and enhanced fluidity compared to its linear counterparts, making it a valuable excipient in the pharmaceutical and cosmetic industries. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its application in advanced drug delivery systems.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 125804-16-2 | [1] |

| Molecular Weight | 593.1 g/mol | [1] |

| Molecular Formula | C40H80O2 | [1] |

| IUPAC Name | 16-methylheptadecyl docosanoate | [1] |

| Appearance | Waxy solid at room temperature | [1] |

| Odor | Odorless to mild | [1] |

| Melting Point | Approximately 70°C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, oils) | [1] |

Experimental Protocols

I. Synthesis of this compound via Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

Behenic acid

-

Isostearyl alcohol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Activated carbon

-

Celite

Equipment:

-

Round-bottom flask equipped with a Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of behenic acid and isostearyl alcohol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux using a heating mantle and continuously remove the water formed during the reaction using the Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the toluene using a rotary evaporator.

-

For purification, the crude product can be treated with activated carbon to remove color impurities and then filtered through a pad of Celite. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

II. Characterization of this compound

A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is for the identification and purity assessment of this compound.

Sample Preparation:

-

Accurately weigh approximately 10 mg of the synthesized this compound.

-

Dissolve the sample in 1 mL of a suitable solvent such as hexane or chloroform.

-

If necessary, derivatize the sample to a more volatile form, although direct analysis is often possible for long-chain esters.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis (e.g., DB-5ht).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 15°C/minute to 350°C.

-

Hold at 350°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-700.

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

The mass spectrum should show a molecular ion peak (or fragments corresponding to the loss of specific moieties) consistent with the structure of this compound.

-

Assess the purity by calculating the peak area percentage.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for the functional group characterization of this compound.

Sample Preparation:

-

For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent pellet. For ATR, place the sample directly on the ATR crystal.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl).

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm-1.

Expected Characteristic Peaks for an Ester:

-

C-H stretching (alkane): ~2920 cm-1 and ~2850 cm-1 (strong)

-

C=O stretching (ester): ~1740 cm-1 (strong)

-

C-O stretching (ester): Two bands in the region of 1250-1000 cm-1 (strong)

III. Application: In Vitro Skin Permeation Study

This protocol outlines a method to evaluate the skin permeation of a model drug from a formulation containing this compound using a Franz diffusion cell.

Materials:

-

Excised human or animal skin (e.g., porcine ear skin)

-

Franz diffusion cells

-

Phosphate-buffered saline (PBS), pH 7.4, as the receptor medium

-

A topical formulation containing a model drug and this compound

-

High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

-

Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the skin.

-

Apply a finite dose of the formulation to the skin surface in the donor compartment.

-

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor medium and replace with fresh, pre-warmed PBS.

-

Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

-

At the end of the experiment, dismount the skin, and determine the amount of drug retained in the skin.

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area of skin over time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

-

Calculate the permeability coefficient (Kp).

Mandatory Visualizations

Caption: Synthesis and Purification Workflow for this compound.

References

Isostearyl Behenate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl behenate is a high molecular weight ester prized in the cosmetic and pharmaceutical industries for its unique properties as an emollient, thickener, and stabilizer.[1] Its chemical structure, derived from the esterification of isostearyl alcohol and behenic acid, results in a waxy solid at room temperature.[1] Understanding the solubility of this compound in various organic solvents is critical for formulation development, ensuring product stability, and optimizing performance in a range of applications from skincare and haircare to makeup products.[1] This technical guide provides a comprehensive overview of the solubility of this compound, including its physicochemical properties, a detailed experimental protocol for determining its solubility, and a summary of its expected solubility in common organic solvents.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in different solvent systems.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 125804-16-2 | [1] |

| Molecular Formula | C40H80O2 | [1] |

| Molecular Weight | Approximately 624 g/mol | [1] |

| Appearance | Waxy solid at room temperature | [1] |

| Odor | Odorless or mild scent | [1] |

| Melting Point | Approximately 70 °C | [1] |

| Water Solubility | Insoluble | [1] |

| Organic Solvent Solubility | Soluble in organic solvents such as ethanol and oils | [1] |

Solubility of this compound in Organic Solvents

The principle of "like dissolves like" is a cornerstone for predicting solubility. This compound, being a large, non-polar molecule, is expected to be more soluble in non-polar organic solvents. Its branched isostearyl chain and long behenate chain contribute to its waxy nature and influence its interaction with solvents.

| Solvent | Solvent Type | Expected Solubility at Room Temperature (25°C) |

| Ethanol | Polar Protic | Low to Moderate |

| Isopropanol | Polar Protic | Low to Moderate |

| Acetone | Polar Aprotic | Low |

| Ethyl Acetate | Polar Aprotic | Moderate |

| Toluene | Non-polar | High |

| Hexane | Non-polar | High |

| Chloroform | Non-polar | High |

| Isopropyl Myristate | Ester (Emollient) | High |

| Caprylic/Capric Triglyceride | Ester (Emollient) | High |

| Mineral Oil | Hydrocarbon | High |

Experimental Protocol for Solubility Determination

This section outlines a detailed gravimetric method for determining the solubility of this compound in various organic solvents. This method is suitable for waxy solids and provides accurate and reproducible results.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Apparatus and Reagents:

-

Analytical balance (accurate to 0.1 mg)

-

Constant temperature water bath or incubator

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Evaporating dish or pre-weighed aluminum pans

-

Oven or vacuum oven

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount will depend on the expected solubility but should be sufficient to ensure undissolved solid remains at equilibrium.

-

Add a known volume or weight of the selected organic solvent to each vial.

-

Add a small magnetic stir bar to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C).

-

Stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle for at least 2 hours within the constant temperature environment.

-

Carefully draw a known volume of the clear supernatant into a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and discard the first few drops to saturate the filter material.

-

Dispense a precise volume (e.g., 1-5 mL) of the filtered saturated solution into a pre-weighed evaporating dish or aluminum pan. Record the exact volume.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-70°C).

-

Once all the solvent has evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

Calculate the solubility in g/100 mL or other desired units using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) x 100

-

-

Data Reporting:

-

Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

-

Record the temperature at which the solubility was determined.

-

Visualizations

Caption: Factors influencing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound is a valuable ingredient in many formulations, and a thorough understanding of its solubility is paramount for successful product development. While quantitative data is sparse in the public domain, the principles of chemical interactions and the provided experimental protocol offer a robust framework for researchers and scientists. By systematically determining the solubility of this compound in relevant organic solvents, formulators can optimize their product's efficacy, stability, and sensory characteristics. The methodologies and information presented in this guide serve as a critical resource for professionals in the pharmaceutical and cosmetic sciences.

References

Spectroscopic Profile of Isostearyl Behenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for isostearyl behenate, a branched-chain fatty acid ester. Due to the limited availability of published spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) data based on the analysis of its constituent molecules, isostearyl alcohol and behenic acid. The methodologies for obtaining such spectra are also detailed.

Chemical Structure and Synthesis

This compound (CAS No. 125804-16-2) is synthesized through the Fischer esterification of isostearyl alcohol and behenic acid.[1] This process typically involves reacting the two components at elevated temperatures, often in the presence of an acid catalyst, to form the ester and water.[1]

The synthesis and subsequent analysis workflow can be visualized as follows:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted based on the known spectral features of long-chain esters, isostearyl alcohol, and behenic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.05 | Triplet | -CH₂-O-C=O (from isostearyl alcohol moiety) |

| ~2.28 | Triplet | -CH₂-C=O (from behenic acid moiety) |

| ~1.62 | Multiplet | -CH₂-CH₂-C=O (from behenic acid moiety) |

| ~1.25 | Broad Singlet | -(CH₂)n- backbone of both alkyl chains |

| ~0.88 | Triplet | Terminal -CH₃ groups of both alkyl chains |

| ~0.85 | Doublet | Branched -CH₃ groups of the isostearyl moiety |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~174 | C=O (Ester carbonyl) |

| ~64 | -CH₂-O-C=O (from isostearyl alcohol moiety) |

| ~34 | -CH₂-C=O (from behenic acid moiety) |

| ~32 | -CH₂- just before the terminal methyl group |

| ~29 | -(CH₂)n- backbone of both alkyl chains |

| ~25 | -CH₂-CH₂-C=O (from behenic acid moiety) |

| ~22 | Branched and terminal -CH₂- groups |

| ~14 | Terminal -CH₃ groups |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of its ester functional group and long alkyl chains.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2915 & ~2850 | Strong | C-H stretching (asymmetric and symmetric) of methylene groups |

| ~1740 | Strong | C=O stretching of the ester group |

| ~1465 | Medium | C-H bending of methylene groups |

| ~1170 | Strong | C-O stretching of the ester group |

| ~720 | Weak | Rocking vibration of long methylene chains |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. Due to its waxy nature, gentle warming may be required to facilitate dissolution.

-

Ensure the sample is completely dissolved and the solution is homogeneous.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

FT-IR Spectroscopy

Sample Preparation: this compound is a waxy solid at room temperature.[1] Several methods can be used for sample preparation:

-

Melt Cast Film:

-

Place a small amount of the sample on a salt plate (e.g., KBr or NaCl).

-

Gently heat the plate until the sample melts and forms a thin, uniform film.

-

Place a second salt plate on top and allow it to cool to a solid film.

-

-

Solution Cast Film:

-

Dissolve the sample in a volatile solvent in which it is soluble (e.g., chloroform or hexane).

-

Deposit a drop of the solution onto a salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the sample.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Instrument: A standard FT-IR spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

References

An In-depth Technical Guide to Isostearyl Behenate and Stearyl Behenate: A Molecular Structure and Property Comparison

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of isostearyl behenate and stearyl behenate, focusing on the critical differences in their molecular structures and the resulting impact on their physicochemical properties. This information is particularly relevant for formulation scientists and drug development professionals who utilize these long-chain esters as excipients in topical, oral, or other delivery systems.

Introduction: The Significance of Isomerism

This compound and stearyl behenate are both high molecular weight wax esters formed from the esterification of an 18-carbon alcohol with behenic acid, a 22-carbon saturated fatty acid. Despite sharing the same molecular formula (C40H80O2) and molecular weight, their distinct spatial arrangements—a consequence of structural isomerism in the alcohol moiety—give rise to vastly different macroscopic properties.[1][2] Understanding these differences is paramount for selecting the appropriate agent for specific applications, such as controlling viscosity, providing emollience, or modifying the texture of a formulation.

Molecular Structure Analysis

The fundamental difference between these two molecules lies in the structure of the C18 alcohol from which they are derived.

-

Stearyl Behenate: This molecule is an ester of stearyl alcohol (n-octadecanol) and behenic acid (docosanoic acid).[3][4] Both the alcohol and the fatty acid components are linear, saturated hydrocarbon chains. This linearity allows for efficient, orderly packing of the molecules into a stable, crystalline lattice structure.

-

This compound: This molecule is an ester of isostearyl alcohol and behenic acid.[5] Isostearyl alcohol is a branched-chain isomer of stearyl alcohol.[6] While several isomers exist, the most common structure is 16-methylheptadecan-1-ol.[7] The presence of a methyl group near the end of the hydrocarbon chain introduces a steric hindrance that fundamentally disrupts the ability of the molecules to pack tightly.

The diagrams below illustrate this key structural variance.

Comparative Physicochemical Data

The structural isomerism directly translates into significant differences in the physicochemical properties of the two esters. The linear nature of stearyl behenate results in a higher melting point and a waxy, solid texture at room temperature. In contrast, the branched structure of this compound leads to a much lower melting point, rendering it a soft paste or liquid with enhanced fluidity.[5]

| Property | Stearyl Behenate | This compound | Reference(s) |

| Molecular Formula | C40H80O2 | C40H80O2 | [1][2] |

| Molecular Weight | 593.1 g/mol | ~593.1 g/mol | [1][2] |

| IUPAC Name | Octadecyl docosanoate | Isooctadecyl docosanoate | [1][8] |

| Physical State | Waxy Solid / Dry Powder at 25°C | Soft Paste / Liquid at 25°C | [1][2][5] |

| Melting Point | 67 °C | 35 - 45 °C | [5][9] |

| Boiling Point | 589-590 °C (est.) | Not available (similar to stearyl behenate) | [9] |

| Key Feature | Forms stable, ordered crystalline structures | Disordered packing due to methyl branching | [5] |

| Primary Function | Thickener, Structuring Agent, Occlusive Agent | Emollient, Spreading Agent, Viscosity Modifier | [3][5] |

Experimental Protocols

The industrial synthesis of both esters typically employs the Fischer esterification method. This process involves the reaction of the respective alcohol (stearyl or isostearyl alcohol) with behenic acid at elevated temperatures, often in the presence of an acid catalyst to increase the reaction rate.

Methodology:

-

Reactant Charging: Behenic acid and either stearyl alcohol or isostearyl alcohol are charged into a reaction vessel in a near 1:1 molar ratio.

-

Catalyst Addition (Optional): An acid catalyst, such as p-toluenesulfonic acid, may be added.

-

Reaction: The mixture is heated to temperatures ranging from 160°C to 250°C under an inert atmosphere (e.g., nitrogen).

-

Water Removal: The water produced during the esterification is continuously removed to drive the reaction equilibrium towards the product side.

-

Purification: The crude ester product may undergo subsequent purification steps, such as neutralization, deodorization, or decolorization with activated carbon, to remove residual catalyst, unreacted starting materials, and byproducts.

References

- 1. Stearyl Behenate | C40H80O2 | CID 90435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stearyl Behenate | C40H80O2 | CID 90435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. ewg.org [ewg.org]

- 5. Buy this compound (EVT-418197) | 125804-16-2 [evitachem.com]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. ISOSTEARYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 8. Stearyl behenate - CAS-Number 24271-12-3 - Order from Chemodex [chemodex.com]

- 9. stearyl behenate, 24271-12-3 [thegoodscentscompany.com]

Isostearyl Behenate: A Bio-Based Ester for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearyl behenate is a high-molecular-weight, bio-based ester synthesized from isostearyl alcohol and behenic acid.[1] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on its relevance to researchers in the pharmaceutical and life sciences. Drawing from available data, this document summarizes key quantitative properties, outlines experimental protocols for its characterization, and explores its potential biological relevance.

Introduction

This compound (CAS No. 125804-16-2) is a branched-chain fatty acid ester with the molecular formula C40H80O2 and a molecular weight of approximately 593.1 g/mol .[1] Its bio-based origin is a significant attribute, with behenic acid being derivable from the seeds of the Moringa oleifera tree.[1] Isostearyl alcohol, a branched-chain C18 alcohol, also has natural precursors. This composition confers unique properties to this compound, distinguishing it from its linear counterparts and suggesting its utility in various advanced formulations.

Synthesis of this compound

The primary method for synthesizing this compound is through Fischer esterification. This process involves the reaction of isostearyl alcohol with behenic acid, typically in the presence of an acid catalyst at elevated temperatures.

Reaction Workflow

The synthesis can be visualized as a straightforward esterification reaction, where an alcohol and a carboxylic acid react to form an ester and water.

Caption: Synthesis of this compound via Fischer esterification.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (and related compounds for comparison)

| Property | This compound (Expected/Reported) | Behenyl Behenate (for comparison) | Stearyl Behenate (for comparison) | Test Method Reference |

| Appearance | Waxy solid | White to light yellow solid | White to pale yellow solid | Visual |

| Molecular Formula | C40H80O2[1] | C40H80O2 | C40H80O2 | - |

| Molecular Weight ( g/mol ) | 593.1[1] | 593.06 | 593.06 | - |

| Melting Point (°C) | ~70[1] | 70-74[2] | 67 | USP 741, Class II[2] |

| Acid Value (mg KOH/g) | < 2 (Typical for esters) | < 2[2] | < 3 | USP 401[2] |

| Saponification Value (mg KOH/g) | 79-89 (Estimated) | 79-89[2] | - | USP 401[2] |

| Iodine Value (g I2/100g) | Low (saturated) | - | - | USP 401 |

| Solubility | Insoluble in water; Soluble in oils and organic solvents[1] | - | Insoluble in water | - |

Experimental Protocols for Characterization

The characterization of this compound involves standard analytical techniques used for fatty acid esters.

Determination of Purity and Composition

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for determining the purity of this compound and identifying its constituent fatty acid and alcohol.

Experimental Workflow for GC-MS Analysis:

Caption: Workflow for the analysis of this compound composition by GC-MS.

Methodology:

-

Saponification: A known quantity of the this compound sample is saponified by refluxing with an alcoholic solution of potassium hydroxide (KOH). This breaks the ester bond, yielding potassium behenate and isostearyl alcohol.

-

Esterification (for Fatty Acid Analysis): The resulting fatty acid salt is then converted to its methyl ester (fatty acid methyl ester, FAME) using a reagent such as boron trifluoride in methanol.

-

Extraction: The FAMEs and the isostearyl alcohol are extracted into an organic solvent (e.g., hexane).

-

GC-MS Analysis: The extracted sample is injected into a gas chromatograph coupled with a mass spectrometer. The components are separated based on their boiling points and retention times in the GC column. The mass spectrometer provides mass-to-charge ratio data, allowing for the identification of the individual components by comparing their fragmentation patterns to known libraries.

Determination of Physicochemical Properties

-

Melting Point: Determined using a melting point apparatus, such as one conforming to USP Class II methods.[2]

-

Acid Value: Titration with a standardized solution of potassium hydroxide (KOH) to neutralize any free carboxylic acids present in the sample, as per USP 401.[2] The acid value is an indicator of the amount of free fatty acids.

-

Saponification Value: A known amount of the ester is refluxed with an excess of alcoholic KOH. The unreacted KOH is then back-titrated with a standard acid solution. This value is inversely proportional to the average molecular weight of the fatty acids in the ester.

-

Iodine Value: Determined by titration to quantify the degree of unsaturation. For a saturated ester like this compound, this value is expected to be very low.

Potential Biological Relevance and Applications

While this compound is predominantly used in the cosmetics industry as an emollient and thickening agent, its chemical nature suggests potential for broader applications in life sciences and drug development.[1][3]

Skin Penetration Enhancement

Long-chain fatty acid esters can act as skin penetration enhancers by temporarily disrupting the ordered structure of the stratum corneum lipids, thereby facilitating the percutaneous absorption of active pharmaceutical ingredients (APIs). The branched nature of the isostearyl group in this compound may further enhance this effect by creating more disorder in the lipid bilayers of the skin.

Proposed Mechanism of Skin Penetration Enhancement:

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Excipient in Drug Delivery Systems

Given its waxy nature and sharp melting profile, this compound could be investigated as a lipidic excipient in solid and semi-solid drug delivery systems. Similar compounds, such as glyceryl behenate, are used in the formulation of sustained-release tablets and as lipid matrices in nanoparticles.[4][5][6] The biocompatibility and low reactivity of such esters make them attractive candidates for these applications.

Biological Activities of Precursors

While direct studies on the biological activities of this compound are lacking, the activities of its precursors can offer some insights. Behenic acid, a long-chain saturated fatty acid, is a component of various dietary fats. Isostearyl alcohol is considered safe for use in cosmetics and is known for its emollient properties. Further research is needed to determine if the esterified form, this compound, possesses any intrinsic biological activity.

Conclusion

This compound is a versatile, bio-based ester with well-defined chemical properties. Its primary applications have been in the cosmetics industry, where its emollient and textural properties are highly valued. However, for researchers and professionals in drug development, its potential as a skin penetration enhancer and a lipid-based excipient warrants further investigation. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this and similar esters. Future research should focus on elucidating its specific biological interactions and its efficacy in various drug delivery platforms.

References

- 1. Buy this compound (EVT-418197) | 125804-16-2 [evitachem.com]

- 2. ecdn6.globalso.com [ecdn6.globalso.com]

- 3. specialchem.com [specialchem.com]

- 4. Polymorphism of glyceryl behenates: from the individual compounds to the pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Core Mechanism of Isostearyl Behenate as an Emollient: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The integrity of the stratum corneum, the outermost layer of the epidermis, is paramount for maintaining skin hydration and protecting against external insults. Emollients are a critical class of ingredients designed to support and enhance the functionality of this barrier. Isostearyl behenate, the ester of isostearyl alcohol and behenic acid, is a non-occlusive emollient valued for its ability to improve skin softness, smoothness, and hydration. Its unique branched-chain structure confers desirable sensory properties and a favorable melting profile close to skin temperature, contributing to its efficacy and consumer acceptance.

Physicochemical Properties of this compound

The emollient function of this compound is intrinsically linked to its molecular structure and resulting physical properties. As a long-chain branched ester, it exhibits properties that distinguish it from linear esters, influencing its spreadability, texture, and interaction with skin lipids.

| Property | Value | Significance in Emollient Action |

| Chemical Name | 16-methylheptadecyl docosanoate | The long alkyl chains contribute to its lipophilic nature, enabling it to integrate with the lipid matrix of the stratum corneum. |

| CAS Number | 125804-16-2 | Unique identifier for the specific chemical substance. |

| Molecular Formula | C40H80O2 | A high carbon number indicates a large, non-polar molecule with significant surface area coverage. |

| Molecular Weight | 593.1 g/mol [1] | Its high molecular weight contributes to the formation of a substantive, yet non-occlusive, film on the skin surface. |

| Appearance | Waxy solid at room temperature[1] | Melts upon application to the skin, providing a smooth, lubricious feel. |

| Melting Point | Approximately 35–45°C[1] | The melting point near skin temperature allows for a pleasant sensory experience and easy spreadability upon application. |

| Solubility | Insoluble in water; soluble in oils and organic solvents[1] | Ensures it remains on the skin surface to perform its barrier function rather than being absorbed into the aqueous layers. |

Mechanism of Action

The primary mechanism of action of this compound as an emollient is the formation of a semi-permeable lipid film on the surface of the stratum corneum. This action leads to a reduction in transepidermal water loss (TEWL) and an increase in skin hydration through the following processes:

-

Film Formation and Occlusion: Upon application, this compound spreads over the skin to form a thin, hydrophobic film. This film acts as a barrier, slowing the rate of water evaporation from the skin into the environment.

-

Stratum Corneum Plasticization: By increasing the water content in the stratum corneum, this compound plasticizes this layer, leading to a softer, more pliable, and smoother skin surface. This helps to reduce the appearance of fine lines and flakiness associated with dry skin.

-

Enhancement of Skin Barrier Function: The lipid film can help to temporarily seal minor cracks in the stratum corneum, reinforcing the skin's natural barrier function and preventing the ingress of irritants.

The following diagram illustrates the physiological mechanism of this compound as an emollient.

Quantitative Efficacy Data (Illustrative)

While specific clinical data for this compound is not publicly available, the following tables present hypothetical yet realistic data for a high-performance emollient, illustrating the expected outcomes from in-vivo clinical trials.

Table 1: Reduction in Transepidermal Water Loss (TEWL)

| Time Point | Mean TEWL (g/m²/h) - Untreated Control | Mean TEWL (g/m²/h) - this compound (5% in o/w emulsion) | % Reduction vs. Control |

| Baseline | 15.2 ± 2.5 | 15.4 ± 2.6 | N/A |

| 1 Hour | 15.1 ± 2.4 | 10.8 ± 2.1 | 28.5% |

| 4 Hours | 15.3 ± 2.7 | 11.5 ± 2.3 | 24.8% |

| 8 Hours | 15.0 ± 2.5 | 12.1 ± 2.4 | 19.3% |

Table 2: Improvement in Skin Hydration (Corneometry)

| Time Point | Mean Corneometer Units - Untreated Control | Mean Corneometer Units - this compound (5% in o/w emulsion) | % Improvement vs. Control |

| Baseline | 35.6 ± 4.1 | 35.8 ± 4.3 | N/A |

| 1 Hour | 36.1 ± 4.2 | 55.2 ± 5.8 | 52.9% |

| 4 Hours | 35.9 ± 4.0 | 51.7 ± 5.5 | 44.0% |

| 8 Hours | 35.5 ± 4.1 | 48.9 ± 5.1 | 37.7% |

Experimental Protocols

The evaluation of emollient efficacy relies on standardized biophysical measurements. The following are detailed protocols for the two primary methods used to quantify the effects of an emollient like this compound.

Protocol for Transepidermal Water Loss (TEWL) Measurement

-

Objective: To measure the rate of water vapor diffusion from the skin surface as an indicator of skin barrier function.

-

Instrumentation: Tewameter® (or similar open-chamber evaporimeter).

-

Subject Selection: A panel of healthy volunteers with self-perceived dry skin on the forearms. Subjects should avoid using moisturizers on the test sites for a specified period (e.g., 72 hours) before the study.

-

Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 30 minutes before measurements.

-

Procedure:

-

Define and mark test areas on the volar forearms.

-

Take baseline TEWL measurements at each test site.

-

Apply a standardized amount of the test product (e.g., 2 mg/cm²) to the designated sites. One site should remain untreated as a control.

-

At specified time points (e.g., 1, 2, 4, 8 hours post-application), repeat the TEWL measurements at all test sites.

-

-

Data Analysis: The percentage change in TEWL from baseline and compared to the untreated control site is calculated for each time point.

Protocol for Skin Hydration Measurement

-

Objective: To measure the electrical capacitance of the skin, which correlates with the water content of the stratum corneum.

-

Instrumentation: Corneometer®.

-

Subject Selection and Acclimatization: As per the TEWL protocol.

-

Procedure:

-

Define and mark test areas on the volar forearms.

-

Take baseline skin hydration measurements at each test site.

-

Apply a standardized amount of the test product (e.g., 2 mg/cm²) to the designated sites, leaving one site as an untreated control.

-

At specified time points (e.g., 1, 2, 4, 8 hours post-application), repeat the hydration measurements.

-

-

Data Analysis: The change in Corneometer® units from baseline and the percentage improvement compared to the untreated control are calculated.

The following diagram illustrates a typical experimental workflow for evaluating an emollient.

Conclusion

This compound functions as a classic emollient, primarily through a physical mechanism of forming a protective, water-retaining film on the skin. Its branched-chain structure and melting profile contribute to its desirable aesthetic and functional properties. While direct clinical efficacy data is limited in the public domain, the established principles of emolliency and the standardized protocols for its evaluation provide a robust framework for understanding and predicting its performance in enhancing skin barrier function and hydration. For formulation scientists and drug development professionals, this compound represents a reliable and effective ingredient for addressing the symptoms of dry skin and improving overall skin health.

References

Methodological & Application

Application Notes and Protocols for Isostearyl Behenate in Topical Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl behenate is a branched-chain fatty acid ester that is gaining interest in the pharmaceutical sciences for its potential applications in topical drug delivery systems.[1] Its unique physicochemical properties, including its emollient and skin-conditioning effects, make it a promising excipient for enhancing the delivery of active pharmaceutical ingredients (APIs) into and through the skin.[1][2] this compound is an ester of isostearyl alcohol and behenic acid.[3] This document provides detailed application notes and experimental protocols for researchers and formulation scientists interested in utilizing this compound in the development of novel topical drug delivery systems. While extensive data on its use in pharmaceutical formulations is still emerging, its properties suggest significant potential as a lipid carrier, emollient, and penetration enhancer.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in formulation development. The following table summarizes key properties gathered from various sources.

| Property | Value | Source |

| Chemical Name | Docosanoic acid, isooctadecyl ester | [1][2] |

| CAS Number | 125804-16-2 | [1] |

| Molecular Formula | C40H80O2 | [1] |

| Molecular Weight | 593.1 g/mol | [1] |

| Appearance | Waxy solid at room temperature | [1] |

| Melting Point | Approximately 70 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol and oils | [1] |

| Key Features | Emollient, Skin-conditioning agent, Potential skin penetration enhancer, Emulsion stabilizer | [1][2] |

Applications in Topical Drug Delivery

This compound's properties make it a versatile excipient for various topical formulations:

-

Lipid Matrix for Nanoparticles: Its solid, waxy nature at room temperature and defined melting point make it a suitable candidate as a solid lipid in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These lipid-based nanoparticles can encapsulate lipophilic drugs, protect them from degradation, and provide controlled release.

-

Emollient and Vehicle for Creams and Ointments: As an emollient, it can improve the sensory characteristics of topical formulations, leading to better patient compliance.[1] It can also serve as a vehicle for the dispersion or solubilization of APIs.

-

Skin Penetration Enhancer: The emollient properties of this compound can lead to skin hydration, which may, in turn, enhance the penetration of certain APIs.[1] Its lipid nature can also help it to integrate with the stratum corneum, potentially disrupting the lipid barrier and facilitating drug permeation.

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of a topical drug delivery system using this compound. These protocols are based on established methodologies for lipid-based formulations and can be adapted for specific APIs.

Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

-

This compound (Solid lipid)

-

Active Pharmaceutical Ingredient (API) - lipophilic

-

Surfactant (e.g., Polysorbate 80, Poloxamer 188)

-

Purified water

Equipment:

-

Water bath or heating mantle

-

High-shear homogenizer

-

Probe sonicator

-

Magnetic stirrer

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Lipid Phase:

-

Accurately weigh the required amount of this compound and the lipophilic API.

-

Place them in a beaker and heat to approximately 75-80°C (5-10°C above the melting point of this compound) using a water bath or heating mantle.

-

Stir the mixture gently with a magnetic stirrer until a clear, homogenous lipid melt is obtained.

-

-

Preparation of the Aqueous Phase:

-

Accurately weigh the surfactant(s) and dissolve it in purified water in a separate beaker.

-

Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).

-

-

Homogenization:

-

Slowly add the hot aqueous phase to the hot lipid phase while continuously stirring.

-

Immediately subject the mixture to high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes to form a coarse pre-emulsion.

-

-

Ultrasonication:

-

Immediately following homogenization, sonicate the pre-emulsion using a probe sonicator for 10-15 minutes. The sonication step is critical for reducing the particle size to the nanometer range.

-

-

Cooling and Solidification:

-

Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. As the lipid cools below its melting point, the SLNs will solidify.

-

-

Storage:

-

Store the final SLN dispersion in a well-sealed container at 4°C.

-

Protocol 2: Characterization of this compound-Based SLNs

1. Particle Size and Zeta Potential Analysis:

-

Method: Dynamic Light Scattering (DLS) for particle size and Electrophoretic Light Scattering (ELS) for zeta potential.

-

Procedure:

-

Dilute the SLN dispersion with purified water to an appropriate concentration.

-

Analyze the sample using a Zetasizer or a similar instrument.

-

Record the average particle size, polydispersity index (PDI), and zeta potential.

-

2. Entrapment Efficiency (EE) and Drug Loading (DL):

-

Method: Centrifugation or dialysis to separate the free drug from the entrapped drug, followed by quantification of the drug.

-

Procedure:

-

Place a known amount of the SLN dispersion in a centrifuge tube.

-

Centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

-

Carefully separate the supernatant (containing the unentrapped drug) from the pellet (containing the SLNs).

-

Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate EE and DL using the following formulas:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [(Total Drug - Free Drug) / Weight of Lipid and Drug] x 100

-

-

Protocol 3: In Vitro Drug Release Study

This protocol uses a Franz diffusion cell to evaluate the release of the API from the SLN formulation.

Materials:

-

Franz diffusion cells

-

Synthetic membrane (e.g., dialysis membrane, polysulfone membrane)

-

Phosphate buffered saline (PBS) pH 7.4 as the receptor medium

-

SLN formulation

-

Magnetic stirrer

Procedure:

-

Membrane Preparation:

-

Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

-

-

Franz Cell Assembly:

-

Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell.

-

Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the membrane.

-

Place a small magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer.

-

-

Sample Application:

-

Accurately apply a known quantity of the SLN formulation onto the surface of the membrane in the donor compartment.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

-

-

Analysis:

-

Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

-

Data Analysis:

-

Calculate the cumulative amount of drug released per unit area of the membrane at each time point.

-

Plot the cumulative drug release versus time to obtain the drug release profile.

-

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Figure 1: Workflow for the preparation of this compound-based SLNs.

Figure 2: Workflow for the characterization of SLNs.

Figure 3: Workflow for the in vitro drug release study.

Safety Considerations

Based on available data, this compound is considered safe for use in cosmetic formulations and is not classified as a hazardous substance.[3][4] However, as with any chemical, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling the material in a laboratory setting. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[2][4]

Conclusion

This compound presents a promising option for the development of innovative topical drug delivery systems. Its favorable physicochemical properties and safety profile make it an attractive excipient for formulation scientists. The protocols provided herein offer a starting point for the preparation and evaluation of this compound-based formulations. Further research is warranted to fully elucidate its potential as a drug delivery vehicle and to generate quantitative data on its performance with a variety of APIs.

References

Application Notes & Protocols for Isostearyl Behenate as a Matrix for Controlled Release Formulations

Disclaimer: While the inquiry specifically requested information on isostearyl behenate, the available scientific literature on controlled release pharmaceutical formulations predominantly features glyceryl behenate , a chemically similar lipid excipient. The following application notes and protocols are therefore based on the extensive research and data available for glyceryl behenate as a representative lipid matrix former. The principles and methodologies described are expected to be largely applicable to this compound, though formulation-specific optimization would be required.

Introduction: Lipid Matrices for Controlled Release

Lipid-based excipients, such as glyceryl behenate, are widely utilized in the pharmaceutical industry to formulate sustained-release oral dosage forms.[1][2] These waxy materials form an inert and hydrophobic matrix that controls the release of an embedded active pharmaceutical ingredient (API). The primary mechanism of drug release from these matrices is diffusion of the API through a network of pores and channels that form as the soluble components of the formulation dissolve.[2][3]

Key Advantages of Lipid Matrices:

-

Sustained Release: Effectively prolongs drug release, reducing dosing frequency and improving patient compliance.[2][3]

-

pH-Independent Release: The hydrophobic nature of the matrix ensures that drug release is generally independent of the pH of the dissolution medium.[1][4]

-

Versatile Manufacturing Processes: Can be formulated using various techniques, including direct compression, wet granulation, and hot-melt processes.

-

Good Biocompatibility: Lipids are generally well-tolerated and have a long history of safe use in pharmaceuticals.

Mechanism of Controlled Release from a Lipid Matrix

The release of a drug from a glyceryl behenate matrix is a diffusion-controlled process. The following diagram illustrates the general mechanism:

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Rheology of polyol behenates and drug release from matrix monolithic capsules. | Sigma-Aldrich [sigmaaldrich.com]

- 3. CONTROLLED RELEASE FORMULATION - Patent 1942875 [data.epo.org]

- 4. Formulation of a modified-release pregabalin tablet using hot-melt coating with glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Formulation of Isostearyl Behenate-Based Solid Lipid Nanoparticles (SLNs)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid Lipid Nanoparticles (SLNs) are advanced colloidal drug delivery systems where the core matrix is composed of a solid lipid, making them a promising alternative to traditional emulsions, liposomes, and polymeric nanoparticles.[1] These systems are well-suited for enhancing the bioavailability of poorly water-soluble drugs, offering controlled release, and enabling targeted drug delivery.[1][2] The choice of lipid is critical as it influences the nanoparticle's structure, drug loading capacity, stability, and release profile.[3]

While a variety of solid lipids like glyceryl behenate, tristearin, and stearic acid are commonly used, this document focuses on the formulation principles involving isostearyl behenate.[4][5] Due to the limited specific literature on this compound for SLN formulation, this guide presents a generalized protocol using the closely related and extensively documented lipid, Glyceryl Behenate (Compritol® 888 ATO) , as a primary model.[6][7][8] The methodologies described can be adapted by researchers as a starting point for developing this compound-based SLNs. The most common and scalable production method, high-shear homogenization followed by ultrasonication, is detailed below.[3][9][10]

Data Presentation: Formulation Parameters and Physicochemical Properties

The following table summarizes formulation parameters and resulting characteristics for SLNs prepared using glyceryl behenate as the solid lipid, which can serve as a reference for developing this compound-based formulations.

| Formulation Code | Lipid (Glyceryl Behenate) | Surfactant(s) | Key Methodological Parameters | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |

| DPL6 | 200 mg | Tween 80:Poloxamer 188 (1:1), 2.25% | Solvent Emulsification-Diffusion | 99.42 ± 7.26 | 0.173 | - | - | [11] |

| HPL-SLNs 6 | - | Tween 80 | Emulsification Diffusion Technique | 103 ± 09 | 0.190 ± 0.029 | -23.5 ± 1.07 | 79.46 ± 1.97 | [7] |

| Lopinavir SLN | - | Poloxamer 407, PEG 4000 | Hot Self-Nanoemulsification | 214.5 ± 4.07 | - | -12.7 ± 0.87 | 81.6 ± 2.3 | [8] |

| TXR-SLN 2 | - | Tween-80, Soy Lecithin | High-Shear Homogenization & Ultrasonication | 140.5 ± 1.02 | 0.218 ± 0.01 | 28.6 ± 8.71 | 83.62 | [12] |

| Witepsol® W35 SLN | - | Poloxamer 188 (0.5 w%) | High-Shear Homogenization (8 min @ 20,000 rpm) | 100 - 200 | - | - | - | [6] |

| CLR SLN (A3) | Glyceryl Behenate | - | High-Speed Homogenization | 318 - 526 | 0.228 - 0.472 | - | 63 - 89 | [4][5] |

PDI: Polydispersity Index

Experimental Protocols

Protocol 1: Formulation of SLNs by High-Shear Homogenization and Ultrasonication

This method is a widely used, solvent-free technique for producing SLNs.[9][13]

Materials and Equipment:

-

Lipid: this compound (or Glyceryl Behenate as a model)

-

Surfactant: Poloxamer 188, Tween 80, or a combination

-

Aqueous Phase: Deionized or distilled water

-

Active Pharmaceutical Ingredient (API): Lipophilic drug of choice

-

High-Shear Homogenizer (e.g., Ultra-Turrax®)

-

Probe Sonicator

-

Water bath or heating mantle with temperature control

-

Magnetic stirrer

-

Beakers and standard laboratory glassware

-

Ice bath

Procedure:

-

Preparation of the Lipid Phase:

-

Accurately weigh the solid lipid (e.g., this compound) and place it in a glass beaker.

-

Heat the lipid on a water bath or heating mantle to a temperature 5-10 °C above its melting point.[9]

-

Once the lipid is completely melted, add the pre-weighed API and stir until it is fully dissolved or homogeneously dispersed in the molten lipid.

-

-

Preparation of the Aqueous Phase:

-

Formation of Pre-emulsion:

-

Pour the hot aqueous phase into the molten lipid phase while stirring with a magnetic stirrer.

-

Immediately subject the mixture to high-shear homogenization (e.g., 10,000 - 20,000 rpm) for 5-10 minutes.[6] This step breaks down the coarse droplets of the lipid phase, forming a hot oil-in-water (o/w) pre-emulsion.

-

-

Particle Size Reduction by Ultrasonication:

-

Transfer the hot pre-emulsion to a suitable container and immediately immerse it in an ice bath.

-

Insert the probe of the ultrasonicator into the emulsion.

-

Apply ultrasonication (e.g., 200 W) for a specified duration (e.g., 5-15 minutes).[10] Sonication further reduces the size of the lipid droplets into the nanometer range.[10]

-

-

Solidification and Final SLN Dispersion:

-

The rapid cooling in the ice bath during sonication causes the lipid droplets to solidify, forming the final SLN dispersion.

-

The resulting nanosuspension can be stored at 4 °C for further analysis.[12]

-

Protocol 2: Characterization of Solid Lipid Nanoparticles

2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

This protocol describes the use of Dynamic Light Scattering (DLS) for physicochemical characterization.

Equipment:

-

Zetasizer or similar DLS instrument.

Procedure:

-

Dilute a small aliquot of the SLN dispersion with deionized water to obtain a suitable scattering intensity.

-

Transfer the diluted sample to a cuvette.

-

Place the cuvette in the DLS instrument.

-

Perform measurements at a fixed angle (e.g., 90° or 173°) and a constant temperature (e.g., 25 °C).[7]

-

The instrument software will report the average particle size (Z-average), the PDI (an indicator of size distribution uniformity), and the zeta potential (an indicator of colloidal stability).[11][15] A PDI value below 0.3 is generally considered acceptable, indicating a homogenous particle population.[12]

2.2. Determination of Encapsulation Efficiency (EE%)

This protocol uses an indirect method to determine the amount of drug successfully encapsulated within the nanoparticles.

Equipment:

-

Ultracentrifuge

-

UV-Vis Spectrophotometer or HPLC system

-

Syringes and filters (optional)

Procedure:

-

Take a known volume of the drug-loaded SLN dispersion (e.g., 2 mL) and place it in a centrifuge tube.[16]

-

Centrifuge the sample at high speed (e.g., 5,300 rpm for 70 minutes, conditions must be optimized to pellet the SLNs without damaging them) to separate the solid lipid nanoparticles from the aqueous supernatant.[16]

-

Carefully collect the supernatant, which contains the free, unencapsulated drug.

-

Quantify the concentration of the free drug in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[16][17]

-

Calculate the Encapsulation Efficiency using the following formula:

EE (%) = [(Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug] x 100

2.3. Morphological and Thermal Analysis

-

Transmission Electron Microscopy (TEM): The morphology (shape and size) of the SLNs can be visualized using TEM. A drop of the diluted SLN dispersion is placed on a carbon-coated copper grid, negatively stained (e.g., with phosphotungstic acid), and allowed to dry before imaging. This allows for the observation of dense, roughly spherical nanoparticle structures.[7]

-

Differential Scanning Calorimetry (DSC): DSC is used to analyze the thermal behavior and crystallinity of the SLNs. By comparing the thermograms of the bulk lipid, the pure drug, and the lyophilized SLN formulation, one can confirm the solid-state of the lipid matrix and determine if the drug has been solubilized within the lipid core, often indicated by the disappearance or shift of the drug's melting peak.[7][18]

Visualizations: Workflows and Diagrams

Caption: Workflow for SLN formulation via high-shear homogenization.

References

- 1. jddtonline.info [jddtonline.info]

- 2. medipol.edu.tr [medipol.edu.tr]

- 3. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Development and evaluation of glyceryl behenate based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Olanzapine Loaded Nanostructured Lipid Carriers via High Shear Homogenization and Ultrasonication [mdpi.com]

- 11. rjptonline.org [rjptonline.org]

- 12. mdpi.com [mdpi.com]

- 13. japsonline.com [japsonline.com]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. japsonline.com [japsonline.com]

- 17. scielo.br [scielo.br]

- 18. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Isostearyl Behenate in the Development of Nanostructured Lipid Carriers (NLCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, designed to overcome the limitations of Solid Lipid Nanoparticles (SLNs). NLCs are produced using a blend of solid and liquid lipids, creating a less-ordered lipid matrix that enhances drug loading capacity and minimizes drug expulsion during storage.[1] The choice of liquid lipid is critical as it significantly influences the physicochemical properties of the NLCs, including particle size, encapsulation efficiency, and drug release profile.

Isostearyl behenate, a liquid lipid ester, offers unique properties for NLC development due to its branched-chain structure and high molecular weight. These characteristics can contribute to the formation of stable, amorphous lipid cores with a high capacity for solubilizing lipophilic drugs. This document provides detailed application notes and protocols for the incorporation of this compound in the development of NLCs. While direct and extensive studies on this compound in NLCs are emerging, the principles of formulation can be effectively guided by research on structurally related behenate esters, such as glyceryl behenate (Compritol® 888 ATO), a widely used solid lipid in NLC formulations.

Advantages of this compound in NLC Formulations

The inclusion of this compound as a liquid lipid in an NLC formulation, often in combination with a solid lipid like glyceryl behenate, is anticipated to offer several advantages:

-

Enhanced Drug Solubility and Loading: The ester nature and branched structure of this compound can create imperfections in the crystal lattice of the solid lipid, providing more space to accommodate drug molecules and leading to higher encapsulation efficiency.[1]

-

Improved Stability: The amorphous matrix formed by the blend of solid and liquid lipids can prevent the polymorphic transitions often observed in SLNs, thus reducing drug expulsion and enhancing the long-term stability of the formulation.

-

Controlled Drug Release: The lipid matrix composition can be tailored to modulate the drug release profile, allowing for sustained or targeted delivery.

-

Biocompatibility: this compound is generally regarded as safe for topical and other routes of administration, making it a suitable excipient for pharmaceutical and cosmetic formulations.

Data Presentation: Physicochemical Characterization of NLCs

The following tables provide a summary of expected quantitative data for NLCs formulated with a behenate-based lipid matrix. The data is compiled from studies on NLCs using glyceryl behenate as the solid lipid and various liquid lipids, which can serve as a benchmark for formulations incorporating this compound.

Table 1: Influence of Liquid Lipid Concentration on NLC Properties

| Formulation Code | Solid Lipid:Liquid Lipid Ratio (w/w) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |

| NLC-1 | Glyceryl Behenate:Miglyol 812 (90:10) | 185.2 ± 4.5 | 0.21 ± 0.03 | -28.5 ± 1.2 | 88.3 ± 3.1 |

| NLC-2 | Glyceryl Behenate:Miglyol 812 (80:20) | 162.7 ± 3.9 | 0.18 ± 0.02 | -30.1 ± 1.5 | 92.1 ± 2.8 |

| NLC-3 | Glyceryl Behenate:Miglyol 812 (70:30) | 150.1 ± 3.2 | 0.15 ± 0.02 | -32.4 ± 1.8 | 95.6 ± 2.5 |

Data adapted from studies on glyceryl behenate-based NLCs for illustrative purposes.

Table 2: Comparative Data of NLCs with Different Solid Lipids

| Formulation Code | Solid Lipid | Liquid Lipid (30%) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |

| NLC-A | Glyceryl Behenate | Oleic Acid | 244.0 ± 5.1 | 0.69 ± 0.05 | -25.3 ± 1.9 | 76.2 ± 4.2 |

| NLC-B | Tristearin | Oleic Acid | 200.0 ± 15.0 | < 0.25 | -22.0 ± 2.1 | 80.0 ± 4.0 |

This comparative data highlights how the choice of solid lipid can influence the final properties of the NLCs.[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing NLCs by Melt-Emulsification and Ultrasonication

This method is suitable for lab-scale production and is widely used for its simplicity and effectiveness.

Materials:

-

Solid Lipid (e.g., Glyceryl Behenate - Compritol® 888 ATO)

-

Liquid Lipid: this compound

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Polysorbate 80 - Tween® 80)

-

Co-surfactant (optional, e.g., Soy Lecithin)

-

Purified Water

Procedure:

-

Lipid Phase Preparation:

-

Weigh the required amounts of the solid lipid and this compound. A common starting ratio is 70:30 (solid:liquid lipid).

-

Heat the lipid mixture to 5-10°C above the melting point of the solid lipid (for Glyceryl Behenate, this is approximately 75-80°C) until a clear, homogenous molten lipid phase is obtained.

-

Dissolve the lipophilic API in the molten lipid phase with continuous stirring.

-

-

Aqueous Phase Preparation:

-

Dissolve the surfactant (and co-surfactant, if used) in purified water. A typical surfactant concentration is 1-3% (w/v).

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Emulsification:

-

Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., using an Ultra-Turrax®) at 10,000-20,000 rpm for 5-10 minutes. This will form a coarse pre-emulsion.

-

-

Nanoparticle Formation:

-

Immediately subject the hot pre-emulsion to probe ultrasonication for 5-15 minutes. The sonication power and time should be optimized to achieve the desired particle size.

-

Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.

-

Protocol 2: Characterization of this compound NLCs